molecular formula C14H21NO7S2 B1219195 Dimethane sulfonate CAS No. 56967-08-9

Dimethane sulfonate

Cat. No.: B1219195
CAS No.: 56967-08-9
M. Wt: 379.5 g/mol
InChI Key: CQVKMVQRSNNAGO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of NSC-281612 involves the reaction of benzaldehyde with methanesulfonyl chloride in the presence of a base, such as triethylamine. The reaction conditions typically include a temperature range of 0-5°C and a reaction time of several hours. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

NSC-281612 undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to its carboxylic acid derivative.

    Reduction: It can be reduced to its corresponding alcohol.

    Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .

Scientific Research Applications

NSC-281612 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

NSC-281612 exerts its effects by alkylating DNA, leading to DNA damage and cell cycle arrest. It specifically targets the G2-M phases of the cell cycle and increases the levels of the tumor suppressor protein p53, indicating DNA damage. The compound is metabolized into several active products, which contribute to its overall cytotoxicity .

Comparison with Similar Compounds

NSC-281612 is similar to other alkylating agents such as chlorambucil, busulfan, and melphalan. it has unique activity against renal cell carcinoma, which sets it apart from these other compounds. Other similar compounds include NSC 72151, NSC 268965, NSC 280074, NSC 281613, and NSC 281817 .

Biological Activity

Dimethane sulfonates, particularly benzaldehyde dimethane sulfonate (BEN), represent a class of bifunctional alkylating agents that have garnered attention for their biological activity, especially in cancer therapy. This article provides a comprehensive overview of the biological activity of dimethane sulfonates, focusing on their mechanisms of action, metabolic pathways, and potential therapeutic applications.

Overview of Dimethane Sulfonates

Dimethane sulfonates are characterized by their ability to form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The most studied compound in this class is benzaldehyde this compound (DMS612), which has shown selective cytotoxicity against renal cell carcinoma (RCC) cells.

Key Properties

  • Chemical Structure : Dimethane sulfonates contain a sulfonate group attached to two alkyl groups, enhancing their electrophilicity and reactivity.
  • Alkylating Mechanism : These compounds primarily act as alkylating agents by transferring alkyl groups to nucleophilic sites on DNA and proteins, disrupting normal cellular functions.

Dimethane sulfonates exert their biological effects through several mechanisms:

  • Alkylation of DNA : The primary mechanism involves the alkylation of DNA, which can lead to DNA damage and apoptosis in cancer cells. This is particularly relevant in the context of RCC, where BEN has demonstrated significant antitumor activity.
  • Enzymatic Metabolism : The metabolism of BEN involves conversion to its carboxylic acid analogue (BA) via aldehyde dehydrogenase (ALDH) enzymes. ALDH1A1 has been identified as a key enzyme in this process, facilitating the conversion that correlates with cytotoxicity against RCC cells .

Research Findings

Recent studies have elucidated the biological activity and potential therapeutic applications of dimethane sulfonates:

Case Study: Benzaldehyde this compound (BEN)

  • In Vitro Studies : BEN has shown selective cytotoxicity against various RCC cell lines in vitro. For example, studies demonstrated that BEN's IC50 values correlated with ALDH activity in these cells .
  • In Vivo Efficacy : In animal models, BEN exhibited significant antitumor effects against renal carcinoma xenografts, indicating its potential for clinical application .

Gene Expression Effects

Research has also explored the impact of dimethane sulfonates on gene expression:

  • Endocrine Disruption : Ethylene dimethanesulfonate (EDS), a related compound, was shown to affect gene promoter activities related to endocrine function in Leydig cells. EDS exposure decreased promoter activity for genes crucial for steroidogenesis and increased activity for genes related to toxic response .

Metabolic Pathways

The metabolic pathways of dimethane sulfonates are critical for understanding their biological activity:

  • Conversion Mechanisms : Studies indicate that BEN undergoes N-dealkylation and oxidation processes mediated by liver enzymes and red blood cell enzymes, respectively. The rapid conversion to BA in whole blood suggests an enzymatic rather than purely chemical process .
  • Inhibitory Studies : Inhibitors like disulfiram have been used to elucidate the role of ALDH enzymes in the metabolism of BEN, confirming that ALDH1A1 is essential for its activation .

Comparative Biological Activity

CompoundTarget Cancer TypeMechanism of ActionKey Findings
Benzaldehyde this compound (BEN)Renal Cell CarcinomaAlkylation of DNASelective cytotoxicity; significant antitumor activity in vivo
Ethylene Dimethanesulfonate (EDS)Endocrine Function DisruptionGene transcription modulationAffects steroidogenesis and gene promoter activities

Properties

CAS No.

56967-08-9

Molecular Formula

C14H21NO7S2

Molecular Weight

379.5 g/mol

IUPAC Name

2-[4-formyl-3-methyl-N-(2-methylsulfonyloxyethyl)anilino]ethyl methanesulfonate

InChI

InChI=1S/C14H21NO7S2/c1-12-10-14(5-4-13(12)11-16)15(6-8-21-23(2,17)18)7-9-22-24(3,19)20/h4-5,10-11H,6-9H2,1-3H3

InChI Key

CQVKMVQRSNNAGO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C)C=O

Canonical SMILES

CC1=C(C=CC(=C1)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C)C=O

Key on ui other cas no.

56967-08-9

Synonyms

4-(bis(2-((methylsulfonyl)oxy)ethyl)amino)-2-methylbenzaldehyde
DMS612
NSC 281612
NSC-281612
NSC281612

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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